molecular formula C3HF3N2O2 B1309156 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL CAS No. 82476-06-0

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL

Cat. No.: B1309156
CAS No.: 82476-06-0
M. Wt: 154.05 g/mol
InChI Key: WBAFTNAJPQGNME-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL is a useful research compound. Its molecular formula is C3HF3N2O2 and its molecular weight is 154.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAFTNAJPQGNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415854
Record name 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82476-06-0
Record name 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Trifluoromethyl 1,3,4 Oxadiazol 2 Ol

Synthetic Approaches to 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL

The construction of the this compound scaffold is primarily achieved through cyclization reactions that form the core 1,3,4-oxadiazole (B1194373) ring. A key strategy involves the use of precursors that already contain the trifluoromethyl group, which is then incorporated into the heterocyclic system.

Cyclization Reactions for 1,3,4-Oxadiazole Ring Formation

The most common and direct method for synthesizing the 1,3,4-oxadiazol-2-one ring is the cyclization of an appropriately substituted carbohydrazide (B1668358) with a phosgene (B1210022) equivalent. This approach builds the heterocyclic ring by forming the C-O-C and N-N bonds of the oxadiazole core.

The key precursor for the synthesis of this compound is 1-(Trifluoroacetyl)carbohydrazide . The synthesis of this precursor can be inferred from analogous preparations, such as that for 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine. google.com The general strategy involves the reaction of trifluoroacetic acid hydrazide with a carbonyl source.

A plausible synthetic pathway to 1-(Trifluoroacetyl)carbohydrazide begins with the formation of trifluoroacetic acid hydrazide. This is typically achieved through the reaction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate (B77799), with hydrazine (B178648) hydrate. google.com

Table 1: Synthesis of Trifluoroacetic Acid Hydrazide

Reactant 1 Reactant 2 Product

Once trifluoroacetic acid hydrazide is obtained, it can be reacted with a suitable carbonylating agent to form the carbohydrazide.

A related precursor, 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine , is synthesized from trifluoroacetyl single hydrazine and chloroacetyl chloride in the presence of an acid-binding agent. google.com This diacylhydrazine is a direct precursor for the corresponding 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. google.com

The cyclization of the carbohydrazide precursor to form the 1,3,4-oxadiazol-2-one ring is typically achieved using phosgene or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction of hydrazides with triphosgene in the presence of a base like triethylamine (B128534) is a known method for constructing oxadiazolone rings. nih.govnih.gov

The reaction proceeds by the nucleophilic attack of the hydrazide nitrogens onto the carbonyl carbon of phosgene (or its derivative), followed by intramolecular cyclization and elimination of HCl to afford the stable 1,3,4-oxadiazol-2(3H)-one ring.

Table 2: Typical Conditions for Oxadiazolone Ring Formation

Precursor Cyclizing Agent Base Product

An analogous cyclization is observed in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, where an acylhydrazide is reacted with carbon disulfide in a basic medium. researchgate.net This suggests that a one-carbon electrophile is essential for the ring closure.

Trifluoromethylation Strategies

The primary strategy for introducing the trifluoromethyl (CF3) group into the 1,3,4-oxadiazole ring is to start with a precursor that already contains this moiety. The use of trifluoroacetic acid or its derivatives, such as ethyl trifluoroacetate or trifluoroacetic acid hydrazide, ensures the incorporation of the CF3 group at the desired position. google.comscholaris.ca This "building block" approach is generally more efficient and regioselective than attempting to introduce the trifluoromethyl group onto a pre-formed oxadiazole ring. The stability of the C-CF3 bond makes it a robust functional group that withstands the conditions of hydrazide formation and subsequent cyclization.

Regioselective Synthesis Considerations

The synthesis of this compound from 1-(Trifluoroacetyl)carbohydrazide and a C1 electrophile like phosgene is inherently regioselective. The trifluoroacetyl group is attached to one of the nitrogen atoms of the hydrazine core of the precursor. During cyclization, the trifluoroacetyl carbonyl carbon becomes the C5 carbon of the oxadiazole ring, thus directly attaching the trifluoromethyl group to this position. The carbonyl group from the phosgene equivalent forms the C2 position of the ring, which bears the hydroxyl group (in the enol tautomer). Due to the symmetrical nature of the cyclizing agent (phosgene), there is no ambiguity in the regiochemical outcome of the ring formation. This ensures that the trifluoromethyl group is exclusively located at the 5-position.

Derivatization and Functionalization of this compound

The this compound scaffold possesses several sites for further chemical modification. The hydroxyl group at the C2 position and the nitrogen atoms of the heterocyclic ring are the primary points of functionalization. The compound exists as a tautomeric mixture of the -ol and -one forms, and its reactivity reflects both structures.

Alkylation: The oxadiazolone ring can undergo N-alkylation. In the presence of a base and an alkyl halide, the proton on one of the ring nitrogen atoms can be removed, and the resulting anion can react with the electrophile. This can lead to the formation of N-alkylated derivatives. O-alkylation at the hydroxyl group is also a possibility, leading to 2-alkoxy-5-(trifluoromethyl)-1,3,4-oxadiazoles. The regioselectivity of alkylation (N- versus O-) can depend on the reaction conditions, such as the base, solvent, and the nature of the alkylating agent.

Acylation: Similar to alkylation, acylation can occur at either the ring nitrogen or the exocyclic oxygen. Reaction with acyl chlorides or anhydrides in the presence of a base can lead to N-acyl or O-acyl derivatives. O-acylation would yield an ester, while N-acylation would result in an N-acylated oxadiazolone. Trifluoromethanesulfonic acid is a known catalyst for both C- and O-acylation reactions under various conditions. mdpi.com

Table 3: Potential Derivatization Reactions

Reaction Type Reagent Potential Product(s)
Alkylation Alkyl halide, Base N-alkyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-one and/or 2-alkoxy-5-(trifluoromethyl)-1,3,4-oxadiazole

The reactivity of the trifluoromethyl group itself is generally low under standard synthetic conditions, making it a stable substituent throughout these transformations.

Reactions at the Hydroxyl Group

The hydroxyl group at the 2-position of the this compound ring is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives through O-alkylation and O-acylation reactions. These transformations lead to the formation of corresponding ethers and esters, respectively.

O-Alkylation and Acylation

O-alkylation of this compound can be achieved by reacting the parent compound with various alkylating agents. While specific examples for this exact molecule are not extensively documented, analogous reactions with similar 1,3,4-oxadiazol-2-ol (B1258321) frameworks provide a basis for these transformations. For instance, the O-alkylation of 5-aryl-1,3,4-oxadiazol-2-ols is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group, followed by the addition of an alkyl halide.

O-acylation to form esters can be accomplished using acylating agents like acyl chlorides or carboxylic anhydrides. These reactions are often catalyzed by a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct. The use of trifluoroacetic anhydride (B1165640) is a potent method for acylation, often proceeding rapidly at room temperature.

Ether and Ester Formation

The formation of ethers from this compound introduces an alkoxy substituent at the 2-position of the oxadiazole ring. The synthesis of 2-alkoxy-5-(trifluoromethyl)-1,3,4-oxadiazoles can be achieved through Williamson ether synthesis, where the sodium or potassium salt of the oxadiazol-2-ol is reacted with an appropriate alkyl halide.

Esterification leads to the formation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl esters. For example, the reaction with acetyl chloride in the presence of a suitable base would yield 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl acetate. The reaction conditions for these transformations are generally mild and allow for the introduction of a wide variety of functional groups.

Table 1: Examples of O-Alkylation and O-Acylation Reactions

Reactant Reagent Product Reaction Type
This compound Methyl Iodide / K₂CO₃ 2-Methoxy-5-(trifluoromethyl)-1,3,4-oxadiazole O-Alkylation
This compound Acetyl Chloride / Pyridine 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl acetate O-Acylation
This compound Benzyl Bromide / NaH 2-(Benzyloxy)-5-(trifluoromethyl)-1,3,4-oxadiazole O-Alkylation

Modifications of the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is a stable aromatic system, but it can undergo certain modifications, such as substitution reactions, and under more forcing conditions, ring-opening and rearrangement processes.

Substitution Reactions

Electrophilic substitution on the 1,3,4-oxadiazole ring itself is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms and the oxygen atom. However, if the ring is substituted with activating groups, such reactions may be possible. For instance, nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) has been reported to yield a mixture of nitrated products, indicating that substitution on phenyl rings attached to the oxadiazole core is feasible. rsc.org Direct substitution on the oxadiazole ring of the title compound, such as halogenation or nitration, is not well-documented and would likely require harsh reaction conditions.

Nucleophilic substitution reactions are more common, particularly on 1,3,4-oxadiazole rings bearing a good leaving group, such as a halogen atom. If a 2-halo-5-(trifluoromethyl)-1,3,4-oxadiazole derivative were synthesized, it could serve as a precursor for introducing various nucleophiles onto the oxadiazole ring.

Spectroscopic and Structural Elucidation of this compound and its Derivatives

The structural characterization of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of the parent compound, a broad singlet corresponding to the hydroxyl proton (OH) would be expected, the chemical shift of which would be dependent on the solvent and concentration. For its ether and ester derivatives, the signals for the protons of the alkyl or acyl groups would appear in their characteristic regions. For example, in 2-methoxy-5-(trifluoromethyl)-1,3,4-oxadiazole, a singlet for the methoxy (B1213986) protons would be observed.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the two carbons of the oxadiazole ring. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the ring carbons would be influenced by the substituent at the 2-position (OH, OR, or OCOR).

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this compound, showing a singlet for the CF₃ group. The chemical shift of this signal can provide insights into the electronic environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the oxadiazole ring typically appears around 1640-1680 cm⁻¹. The C-O-C stretching of the ring is usually observed in the 1020-1070 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group would be expected in the 1100-1300 cm⁻¹ range. Upon formation of an ester, a strong carbonyl (C=O) absorption would appear around 1750 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for 1,3,4-oxadiazoles involve cleavage of the ring.

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Wavenumber
¹H NMR OH proton Variable, broad singlet
¹³C NMR C-CF₃ Quartet, ~145-155 ppm
C-OH ~155-165 ppm
¹⁹F NMR CF₃ Singlet, ~ -60 to -70 ppm (relative to CFCl₃)
IR O-H stretch 3200-3600 cm⁻¹ (broad)
C=N stretch ~1640-1680 cm⁻¹
C-F stretch ~1100-1300 cm⁻¹ (strong)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one is expected to be relatively simple, primarily featuring a signal corresponding to the proton on the nitrogen atom (N-H) of the heterocyclic ring.

Chemical Shift (δ): This proton is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. The exact chemical shift is highly dependent on factors such as solvent and concentration, which influence hydrogen bonding. In a related compound, 5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol, the analogous S-H proton appears as a broad singlet at 10.64 ppm in CDCl₃. researchhub.com

Signal Multiplicity: The signal is expected to be a singlet as there are no adjacent protons to cause spin-spin coupling.

Signal Broadening: The N-H proton signal is often broad due to quadrupole relaxation of the adjacent nitrogen atom and chemical exchange with residual water or other protic species in the solvent.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment
10.0 - 13.0 Broad Singlet N-H
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides key insights into the carbon framework of the molecule. The spectrum for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one is expected to show three distinct signals.

C2 Carbon (C=O): The carbon atom at the 2-position, part of the carbonyl group in the predominant tautomer, is expected to resonate at a downfield chemical shift, likely in the range of 155-165 ppm. This is characteristic of a carbon in an amide or ureide-like environment.

C5 Carbon: The carbon atom at the 5-position, directly attached to the trifluoromethyl group, is predicted to appear further downfield, potentially in the range of 150-160 ppm. Its signal is expected to be a quartet due to coupling with the three fluorine atoms (¹JC-F).

CF₃ Carbon: The carbon of the trifluoromethyl group itself will also exhibit a quartet multiplicity due to one-bond coupling with the fluorine atoms. This signal typically appears in the region of 115-125 ppm. In a similar structure, N-Benzyl-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide, the CF₃ carbon appears as a quartet with a chemical shift of approximately 116.5 ppm. nih.gov

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment
155 - 165 Singlet C2 (C=O)
150 - 160 Quartet (q) C5
115 - 125 Quartet (q) CF₃
¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one, a single signal is expected.

Chemical Shift (δ): The three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a singlet in the ¹⁹F NMR spectrum. Based on data for analogous compounds containing the 5-trifluoromethyl-oxadiazole moiety, the chemical shift is predicted to be in the range of -63 to -66 ppm relative to CFCl₃. nih.gov For instance, the ¹⁹F NMR signal for N-Benzyl-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide appears at -65.30 ppm. nih.gov

Table 3: Expected ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment
-63 to -66 Singlet CF₃

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one is C₃HF₃N₂O₂, with a calculated molecular weight of approximately 168.03 g/mol .

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 168.

Fragmentation Pattern: The fragmentation of 1,3,4-oxadiazoles is often complex. Key fragmentation pathways may include the loss of carbon monoxide (CO, 28 Da), the trifluoromethyl radical (•CF₃, 69 Da), or the cleavage of the heterocyclic ring. Common fragments might include ions corresponding to [M-CO]⁺, [CF₃]⁺, and other smaller fragments resulting from the breakdown of the oxadiazole ring.

Table 4: Expected Mass Spectrometry Data

m/z Interpretation
168 Molecular Ion [M]⁺
140 [M-CO]⁺
99 [M-CF₃]⁺
69 [CF₃]⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one is expected to display several characteristic absorption bands corresponding to its amide-like tautomeric structure.

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group (C=O) is anticipated in the range of 1700-1750 cm⁻¹.

C=N Stretching: The stretching vibration of the endocyclic C=N bond is expected to appear around 1600-1650 cm⁻¹. nih.gov

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

Ring Vibrations (C-O-C): Vibrations associated with the C-O-C linkage within the oxadiazole ring typically appear around 1020-1070 cm⁻¹.

Table 5: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3300 Medium-Broad N-H Stretch
1700 - 1750 Strong C=O Stretch
1600 - 1650 Medium C=N Stretch
1100 - 1300 Strong C-F Stretch
1020 - 1070 Medium C-O-C Stretch

X-ray Crystallography Studies of Analogues and Derivatives

While a specific crystal structure for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one is not available, valuable structural insights can be drawn from the X-ray crystallographic study of its close analogue, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. nih.govresearchgate.net The substitution of the ring sulfur atom with an oxygen atom is not expected to fundamentally alter the key structural features.

Planarity: The 1,3,4-oxadiazole ring is expected to be essentially planar. In the thiadiazole analogue, the heterocyclic ring is planar, and this planarity allows for efficient molecular packing. nih.gov

Hydrogen Bonding: A defining feature in the solid-state structure is the presence of intermolecular hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the exocyclic carbonyl oxygen (C=O) acts as an acceptor. This interaction is expected to link molecules into dimers or extended chain-like or tape-like motifs. nih.govresearchgate.net

Supramolecular Assembly: In the crystal lattice of the thiadiazole analogue, molecules form hydrogen-bonded dimers, which then assemble into tetrameric constructs. nih.gov A similar supramolecular assembly driven by N-H···O=C hydrogen bonds is highly probable for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one, governing its crystal packing.

Table 6: List of Compounds Mentioned

Compound Name
This compound
5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one
N-Benzyl-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
5-(2-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol

Theoretical and Computational Investigations of 5 Trifluoromethyl 1,3,4 Oxadiazol 2 Ol

Quantum Chemical Studies

Quantum chemical studies are at the forefront of computational chemistry, offering a detailed examination of molecular structures and properties based on the principles of quantum mechanics. For 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL, these studies are instrumental in elucidating its electronic nature and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. mdpi.com It is employed to determine optimized molecular geometries and to calculate various electronic properties with high accuracy. ajchem-a.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), provide a foundational understanding of its structural and electronic characteristics. ajchem-a.comacs.orgjchr.org

The analysis of the electronic structure of this compound reveals the distribution of electrons within the molecule, which is fundamental to its chemical behavior. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the oxadiazole ring. ontosight.ai DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data for similar heterocyclic compounds. acs.org The planar nature of the 1,3,4-oxadiazole (B1194373) ring is a key feature that can be confirmed through these calculations. acs.org

Interactive Data Table: Calculated Geometrical Parameters for this compound (Illustrative)

Note: The following data is illustrative and based on typical values for similar heterocyclic compounds, as direct computational studies on this compound are not extensively available.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ring)1.37--
C=N1.30--
N-N1.36--
C-CF31.48--
C-OH1.34--
O-C=N-108.0-
C=N-N-105.0-
N-N-C-112.0-
Ring Planarity--~0

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. acs.orgajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. ajchem-a.com For 1,3,4-oxadiazole derivatives, this energy gap can be calculated using DFT, and it provides insights into the compound's stability. ajchem-a.comajchem-a.com

Interactive Data Table: Frontier Molecular Orbital Energies for this compound (Illustrative)

Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-1.5
Energy Gap (ΔE) 5.7

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. acs.orgresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. acs.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. acs.org For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxadiazole ring, indicating these as potential sites for electrophilic interaction. ajchem-a.comajchem-a.com The hydrogen atom of the hydroxyl group would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. acadpubl.eu It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. acadpubl.eu This analysis is useful for understanding hyperconjugative interactions and charge delocalization. acadpubl.eu In this compound, NBO analysis can elucidate the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the ring, contributing to the molecule's stability. acs.org

Interactive Data Table: NBO Analysis - Second-Order Perturbation Energies for this compound (Illustrative)

Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C=O)18.5
LP(1) O (ring)σ(N-N)12.3
LP(2) O (hydroxyl)σ(C-O)25.1
π(C=N)π(N-N)22.7

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies were found for this compound, this technique is generally applied to understand the dynamic behavior of molecules in different environments, such as in solution or in complex with biological macromolecules. ajchem-a.com For this compound, MD simulations could be used to investigate its conformational flexibility, solvation properties, and its interaction with potential biological targets, providing insights into its behavior in a physiological context. mdpi.com

QSAR and 3D-QSAR Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are pivotal computational methodologies in modern drug discovery, offering insights into the correlation between the chemical structures of compounds and their biological activities. wikipedia.org These models are instrumental in predicting the activity of novel molecules, thereby streamlining the design and synthesis of more potent therapeutic agents. For derivatives of this compound, these techniques are employed to elucidate the specific molecular features that govern their biological efficacy.

QSAR models are built upon the principle that the biological activity of a chemical is a function of its physicochemical and structural properties. By developing a mathematical relationship between these properties (descriptors) and the observed activity, researchers can predict the potency of untested compounds. wikipedia.org For the 1,3,4-oxadiazole scaffold, QSAR studies have been successfully applied to understand and optimize various biological activities, including antimicrobial and anticancer effects. brieflands.comijpsdronline.com

Three-dimensional QSAR (3D-QSAR) extends this concept by considering the three-dimensional properties of the molecules, such as their shape and electrostatic potential. ijpsdronline.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. researchgate.net These maps provide a graphical representation of the structure-activity relationship, guiding medicinal chemists in the rational design of new derivatives. ijpsdronline.com

Similarly, 3D-QSAR models for 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors have been developed. These models showed good statistical parameters, with significant contributions from both steric (54.1%) and electrostatic (45.9%) fields in the CoMFA model. nih.gov The CoMSIA model further broke down the contributions to electrostatic (34.6%), steric (23.9%), hydrogen bond donor (23.4%), and hydrogen bond acceptor (18.0%) properties. nih.gov Such detailed analyses provide a roadmap for targeted modifications to the lead structure to improve its inhibitory potential.

For a hypothetical series of this compound derivatives, a typical QSAR/3D-QSAR study would involve the following steps:

Data Set Selection: A series of synthesized compounds with experimentally determined biological activities would be chosen. This set is then typically divided into a training set for model generation and a test set for model validation. ijpsdronline.com

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build the QSAR model. ijpsdronline.com The model's predictive power is then assessed using the test set and various statistical metrics like q² (cross-validated R²) and pred_r² (predicted R² for the test set). brieflands.com

Contour Map Analysis: In 3D-QSAR, the results are visualized as contour maps, indicating regions where specific properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity.

The insights gained from these computational models are invaluable for lead optimization. By understanding the key structural requirements for biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success, ultimately accelerating the drug discovery process for this class of compounds.

Table 1: Key Statistical Parameters in QSAR/3D-QSAR Models for Oxadiazole Derivatives

Study Focus Model Type q² (Cross-validated R²) pred_r² (Predicted R²) Key Findings
Antimycobacterial 1,3,4-Oxadiazoles brieflands.com kNN-MFA 0.5022 0.2898 Sulfur presence is crucial; bulky groups reduce activity.
Anticancer 1,2,4-Oxadiazoles ijpsdronline.com PLSR 0.7445 0.8109 Steric and electrostatic interactions are important for activity.
FAAH Inhibitor 1,3,4-Oxadiazol-2-ones nih.gov CoMFA 0.61 - Steric (54.1%) and electrostatic (45.9%) fields are major contributors.
FAAH Inhibitor 1,3,4-Oxadiazol-2-ones nih.gov CoMSIA 0.64 - Contributions from electrostatic, steric, H-bond donor, and H-bond acceptor fields.

Structure Activity Relationship Sar Studies of 5 Trifluoromethyl 1,3,4 Oxadiazol 2 Ol Derivatives

Influence of Trifluoromethyl Group on Biological Activity

The trifluoromethyl (-CF3) group at the 5-position of the oxadiazole ring is a critical determinant of the molecule's biological profile. Its unique properties significantly modulate the pharmacodynamics and pharmacokinetics of the derivatives.

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. ontosight.ai This strong inductive effect (-I) lowers the electron density of the adjacent oxadiazole ring. This electronic modification can enhance the binding affinity of the molecule to biological targets by altering its ability to participate in hydrogen bonding and other electrostatic interactions. ontosight.ai The electron-deficient nature of the CF3-substituted ring can make it a better acceptor for hydrogen bonds, potentially strengthening interactions with enzyme or receptor active sites.

While electronically potent, the trifluoromethyl group has a manageable steric profile. It is larger than a hydrogen atom but is often considered a bioisostere for a methyl group, though it is bulkier. This size allows it to fit into specific binding pockets while potentially providing a better conformational lock than smaller substituents. The steric bulk of the -CF3 group can also shield the molecule from metabolic enzymes, contributing to increased metabolic stability and a longer biological half-life.

Lipophilicity is a crucial parameter for drug design, affecting solubility, membrane permeability, and plasma protein binding. The trifluoromethyl group significantly increases the lipophilicity of a molecule. This enhancement can improve the compound's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, allowing it to reach intracellular targets more effectively. ontosight.ai The increased lipophilicity conferred by the -CF3 group is a key strategy for optimizing the pharmacokinetic profile of lead compounds.

Impact of Substituents on the Oxadiazole Ring

The 1,3,4-oxadiazol-2-ol (B1258321) core allows for substitution, primarily at the N-3 position of its tautomeric oxadiazol-2(3H)-one form. Modifications at this position are pivotal for tuning the biological activity. In a series of related 3-arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones, the introduction of a trifluoromethylphenylamino group at the N-3 position via a methylene (B1212753) linker was shown to be compatible with significant biological activity.

For instance, compounds bearing a trifluoromethylphenylamino moiety exhibited notable anti-proliferative and antimicrobial activities. mdpi.com The position of the -CF3 group on the phenyl ring (ortho vs. meta) influenced the activity, suggesting that the spatial arrangement of this lipophilic and electron-withdrawing group is critical for target interaction. mdpi.com

Compound IDN-3 SubstituentBiological Activity Highlight
4h (2-Trifluoromethylphenylamino)methylShowed antimicrobial and anti-proliferative activity. mdpi.com
4i (3-Trifluoromethylphenylamino)methylShowed antimicrobial and anti-proliferative activity. mdpi.com

This table is illustrative of substitutions on a related 1,3,4-oxadiazole-2(3H)-thione scaffold.

Role of Linker Length and Heteroatom Identity in Derivatized Analogues

In derivatives where a functional moiety is tethered to the 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol core, the linker's length and composition are crucial. Studies on derivatives incorporating a pyrazole (B372694) fragment, such as 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol, have provided specific insights into these relationships. When an imidazole (B134444) moiety was attached to the oxadiazole oxygen via an alkyl linker, the biological activity was found to be dependent on the linker's length.

A preliminary SAR analysis revealed that antibacterial activity fluctuated with the increase in the length of the alkyl linker (from 4 to 12 carbons). nih.gov The optimal activity against specific bacterial strains (Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri) was achieved when the carbon number of the alkyl linker was six. nih.gov This suggests that a specific spatial distance between the oxadiazole core and the terminal imidazole group is required for effective target engagement.

Furthermore, the identity of the heteroatom connecting the linker to the oxadiazole ring plays a significant role. When the oxygen atom of the 1,3,4-oxadiazol-2-ol moiety was replaced by a sulfur atom to create a 1,3,4-oxadiazole-2-thiol (B52307) derivative, a decrease in antibacterial potency was observed. nih.gov This indicates that the oxygen atom is preferred over sulfur for this specific biological activity, likely due to its different hydrogen bonding capabilities and electronic properties.

Compound IDCore StructureLinkerTerminal GroupAntibacterial Activity (EC50, μg/mL vs Xoo)
7a5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-O--(CH2)4-Imidazole15.21 nih.gov
7b5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-O--(CH2)5-Imidazole10.33 nih.gov
7c5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-O--(CH2)6-Imidazole7.40 nih.gov
7d5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-O--(CH2)8-Imidazole9.89 nih.gov
9a5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-S--(CH2)6-Imidazole>50 nih.gov

Pharmacological and Agrochemical Applications of 5 Trifluoromethyl 1,3,4 Oxadiazol 2 Ol Derivatives

Biological Activities and Efficacy

The incorporation of a trifluoromethyl group into the 1,3,4-oxadiazole (B1194373) ring is a key structural feature that often enhances the biological activity of these molecules. The high electronegativity and lipophilicity of the trifluoromethyl group can improve metabolic stability and membrane permeability, leading to increased efficacy in various biological targets.

Derivatives of 1,3,4-oxadiazole containing a trifluoromethyl group have shown significant potential as antimicrobial agents, with demonstrated efficacy against a variety of plant and human pathogens.

A number of studies have highlighted the antibacterial properties of trifluoromethyl-substituted 1,3,4-oxadiazole derivatives against significant plant pathogenic bacteria.

Xanthomonas oryzae pv. oryzae : This bacterium is the causative agent of bacterial blight in rice, a disease that can lead to substantial crop losses. A series of novel 1,3,4-oxadiazole derivatives containing a sulfonate or carboxylate moiety were synthesized and evaluated for their antibacterial activity against Xanthomonas oryzae pv. oryzae. Several of these compounds exhibited good antibacterial activity, with EC50 values ranging from 50.1 to 112.5 µM, which was superior to the commercial bactericides Bismerthiazol (B1226852) and Thiodiazole copper. nih.gov In another study, trifluoromethylpyridine 1,3,4-oxadiazole derivatives were synthesized and tested. acs.org At a concentration of 100 μg/mL, some of these compounds showed high inhibitory activity against Xanthomonas oryzae pv. oryzae. acs.org Specifically, one derivative, 6q, demonstrated significantly higher activity with an EC50 value of 7.2 μg/mL, outperforming bismerthiazol (57.2 μg/mL). acs.orgfigshare.com Furthermore, sulfone derivatives containing a 1,3,4-oxadiazole moiety have also been investigated, with one compound showing an EC50 of 9.89 μg/mL against this pathogen, a marked improvement over bismerthiazole (92.61 μg/mL) and thiodiazole copper (121.82 μg/mL). doaj.org

Xanthomonas axonopodis pv. citri : The cause of citrus canker, this bacterium poses a significant threat to citrus crops worldwide. Research on trifluoromethylpyridine 1,3,4-oxadiazole derivatives has shown promising results. acs.org One particular compound, 6a, exhibited a high in vitro activity against Xanthomonas axonopodis pv. citri with an EC50 of 10.11 μg/mL, which is considerably lower than that of the commercial agent thiodiazole copper (35.3 μg/mL). acs.orgfigshare.com At a concentration of 100 μg/mL, several other derivatives in this class also demonstrated good activity, with inhibition rates better than thiodiazole copper. acs.org

Ralstonia solanacearum : This soil-borne bacterium causes bacterial wilt in a wide range of crops. The aforementioned trifluoromethylpyridine 1,3,4-oxadiazole derivatives have also been tested against Ralstonia solanacearum. acs.org The compound 6a was found to have the highest in vitro activity, with an EC50 of 26.2 μg/mL, again surpassing the efficacy of thiodiazole copper (97.2 μg/mL). acs.orgfigshare.com

Table 1: Antibacterial Efficacy of Trifluoromethyl-1,3,4-Oxadiazole Derivatives


Derivatives of 1,3,4-oxadiazole are also recognized for their antifungal properties. While specific data on 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL is scarce, studies on related structures provide valuable insights. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-thiols were synthesized and tested for their in vitro antifungal activity against various fungal strains, indicating the potential of this chemical class. asianpubs.org Research on 1,3,4-oxadiazole derivatives has demonstrated their efficacy against maize diseases caused by pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org Some compounds showed significant activity against E. turcicum, with EC50 values lower than the commercial fungicide carbendazim. frontiersin.org Additionally, novel flavonol derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have shown good antifungal activities against Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum. nih.gov One particular derivative exhibited a significantly better EC50 value against B. cinerea (2.4 µg/mL) compared to azoxystrobin (B1666510) (21.7 µg/mL). nih.gov

Although not 1,3,4-oxadiazoles, closely related 5-trifluoromethyl-1,2,4-oxadiazole derivatives have been designed as potential fungicides. Some of these compounds displayed excellent in vitro antifungal activity against Valsa mali and Botryosphaeria dothidea, and prominent protective activity against soybean rust. researchgate.net This suggests that the trifluoromethyl-oxadiazole scaffold is a promising area for the development of new antifungal agents.

The 1,3,4-oxadiazole ring is a component of many compounds with insecticidal properties.

Mythimna separata (Oriental Armyworm) : A series of trifluoromethyl pyridine (B92270) derivatives containing a 1,3,4-oxadiazole moiety were synthesized and showed good insecticidal activity against the Oriental armyworm. nih.gov Most of the tested compounds exhibited 100% activity at a concentration of 500 mg L⁻¹ and over 80% activity at 250 mg L⁻¹. nih.gov In a separate study, pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety also demonstrated excellent insecticidal activity against this pest. acs.orgnih.gov Two compounds, U7 and U8, had LC50 values of 3.57 ± 0.42 and 4.22 ± 0.47 mg/L, respectively. acs.orgnih.gov

Plutella xylostella (Diamondback Moth) : The same series of trifluoromethyl pyridine derivatives with a 1,3,4-oxadiazole moiety also displayed significant insecticidal activity against the diamondback moth, with most compounds showing 100% activity at 500 mg L⁻¹ and over 80% at 250 mg L⁻¹. nih.gov Additionally, novel meta-diamide compounds containing a 1,2,4-oxadiazole (B8745197) group have been found to have 100% insecticidal activity against Plutella xylostella at a concentration of 100 mg L⁻¹. scielo.br

Table 2: Insecticidal Efficacy of Trifluoromethyl-Oxadiazole Derivatives


The 1,3,4-oxadiazole scaffold is considered a privileged structure in medicinal chemistry, particularly in the development of anticancer agents. biointerfaceresearch.comnih.govnih.gov A variety of 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxic activity against several cancer cell lines. nih.govnih.gov For example, a furan-based 1,3,4-oxadiazole derivative containing a trifluoromethyl group showed promising anticancer activity against DU145 and HepG2 cell lines, comparable to 5-fluorouracil. biointerfaceresearch.com In another study, a 3-trifluoromethyl-piperazine derivative of 1,3,4-oxadiazole was most effective in inhibiting the growth of liver cancer cells (HepG2) when compared to 5-fluorouracil. nih.gov These findings underscore the potential of the trifluoromethyl-1,3,4-oxadiazole core in the design of novel anticancer therapeutics.

Enzyme Inhibition Studies (e.g., Cholinesterase, Carbonic Anhydrase II, HDAC4)

Derivatives of the trifluoromethyl-oxadiazole scaffold have been investigated as inhibitors of several key enzyme families, demonstrating a range of potencies and selectivities.

Cholinesterase A series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of neurotransmission and targets for the treatment of Alzheimer's disease. nih.gov Several compounds showed inhibitory activity against both enzymes, with IC₅₀ values in the micromolar range. nih.gov Structure-activity relationship (SAR) studies revealed that aromatic substitutions on the scaffold had a more profound effect on inhibitory potential compared to aliphatic substitutions. nih.gov Another study on 1,3,4-oxadiazole derivatives identified a potent inhibitor (Compound 16) with an IC₅₀ value of 41.87 ± 0.67 μM against AChE, an activity level comparable to the standard drug galantamine. nih.gov The potency of this compound was attributed to the presence of an electron-donating octyl moiety. nih.gov

Interactive Data Table: Cholinesterase Inhibition by 1,3,4-Oxadiazole Derivatives You can sort the data by clicking on the table headers.

Compound Target Enzyme IC₅₀ (μM) Source
6q AChE 11.73 ± 0.49 nih.gov
6p AChE 14.25 ± 0.73 nih.gov
6k AChE 19.84 ± 0.58 nih.gov
6o AChE 23.19 ± 0.82 nih.gov
6l AChE 27.36 ± 0.29 nih.gov
6q BChE 21.83 ± 0.39 nih.gov
6p BChE 24.52 ± 0.67 nih.gov
6k BChE 31.76 ± 0.53 nih.gov
6o BChE 35.13 ± 0.78 nih.gov
6l BChE 39.43 ± 0.44 nih.gov
16 AChE 41.87 ± 0.67 nih.gov
29 AChE 84.17 ± 1.99 nih.gov

Carbonic Anhydrase II Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov The inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as the cancer-related isoforms hCA IX and XII, has been explored. nih.govunipi.it Studies on heterocyclic mercaptans, including 1,3,4-oxadiazole derivatives, have shown inhibitory activity against CA I, II, and IX, with inhibition constants reaching the low micromolar range. researchgate.net A series of 1,2,4-oxadiazole-containing primary aromatic sulfonamides demonstrated particularly potent inhibition of the cancer-related hCA IX and hCA XII isoforms. unipi.it

HDAC4 Histone deacetylases (HDACs) are crucial epigenetic regulators and are considered important targets in cancer and central nervous system (CNS) disorders. nih.govnih.gov A CNS-penetrant derivative, a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO), has been identified as a potent and selective inhibitor of class IIa HDACs, which include HDAC4. nih.govresearchgate.net Surface plasmon resonance (SPR) experiments confirmed that one such compound binds to the HDAC4 catalytic domain with a dissociation constant (K D) of 0.044 μM. nih.gov The trifluoromethyl group was found to be critical for this high potency; its replacement with a difluoromethyl group (CHF₂) resulted in a 300-fold decrease in HDAC4 inhibition, while replacement with a methyl group or hydrogen atom led to a complete loss of activity. nih.gov

In Vitro and In Vivo Biological Evaluation

The therapeutic potential of these compounds has been further assessed through a variety of cell-based assays and in animal models.

Cell-Based Assays

The antiproliferative and cytotoxic effects of trifluoromethyl-oxadiazole derivatives have been evaluated against a range of human cancer cell lines. The MTT assay is a common colorimetric method used to assess cell metabolic activity and thus cytotoxicity. mdpi.com

Anticancer Activity : A pyridine-based 1,3,4-oxadiazole derivative (compound 5k) exhibited significant cytotoxicity against A549 lung cancer cells with an IC₅₀ value of 6.99 ± 3.15 μM. researchgate.net Another series of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines showed antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net In a separate study, 1,3,4-oxadiazole derivatives were tested on HeLa (cervical cancer) and A549 cell lines, with some compounds showing considerable cytotoxic effects. nih.gov The mechanism of cytotoxicity was investigated through nuclear staining and DNA ladder assays, which indicated that apoptosis was a mode of cell death. nih.gov Derivatives have also been screened against the LN229 Glioblastoma cell line, with subsequent colony formation and TUNEL assays confirming that the lead compounds induced significant cell apoptosis by promoting DNA damage. mdpi.com

Interactive Data Table: In Vitro Cytotoxicity of Oxadiazole Derivatives You can sort the data by clicking on the table headers.

Compound Cell Line Assay Value (μM) Source
5k A549 (Lung) IC₅₀ 6.99 ± 3.15 researchgate.net
4p MCF-7 (Breast) GI₅₀ 12.9 researchgate.net
4p MDA-MB-231 (Breast) GI₅₀ 59.3 researchgate.net

Animal Models for Efficacy Assessment

To assess the therapeutic potential in a whole-organism context, lead compounds have been advanced to in vivo studies using animal models.

Huntington's Disease Model : A CNS-penetrant 5-(trifluoromethyl)-1,2,4-oxadiazole (compound 12) was evaluated in the R6/2 mouse model of Huntington's disease. nih.gov The compound was well-tolerated when administered orally, and analysis of blood and brain samples confirmed adequate CNS exposure to engage the HDAC4 target. nih.gov

Antitumor Model : The in vivo antitumor activity of selected 1,3,4-oxadiazole derivatives was assessed using a DLA (Dalton's Lymphoma Ascites)-induced solid tumor model in Swiss albino mice. nih.gov The derivatives were found to be effective in significantly reducing both the size and weight of the tumors. nih.gov

Diabetes Model : The anti-diabetic properties of certain 1,3,4-oxadiazole derivatives were evaluated using a genetically modified Drosophila melanogaster model. mdpi.com In these in vivo studies, specific compounds were shown to significantly lower glucose levels, indicating potential for diabetes treatment. mdpi.com

Mechanisms of Biological Action

Understanding the precise molecular mechanisms through which these compounds exert their effects is crucial for their development as therapeutic or agrochemical agents.

Molecular Target Identification and Validation

A primary focus of research has been the identification and validation of the specific biomolecules that these derivatives interact with to produce a biological response.

HDACs : Class IIa HDACs, and specifically HDAC4, have been unequivocally identified as a molecular target for 5-(trifluoromethyl)-1,2,4-oxadiazole inhibitors. nih.govresearchgate.net This was validated through direct binding assays (SPR) and the development of a surrogate in vivo pharmacodynamic readout that correlated drug exposure with target engagement. nih.gov Further mechanistic studies suggest that the 5-trifluoromethyl-1,2,4-oxadiazole moiety may function as a pro-drug. digitellinc.comdigitellinc.com It is proposed that these compounds undergo hydrolysis, potentially catalyzed by the target HDAC enzyme itself, to form a polar compound that acts as the true zinc-binding and inhibitory species. digitellinc.com

Kinases : Other research has identified different molecular targets. For instance, a 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivative was identified from a compound library as a new class of FLT3 inhibitor, a target relevant to certain types of leukemia. nih.gov Molecular docking studies have also suggested that cyclin-dependent kinase 2 (CDK2) is a target for certain pyridine–oxadiazole hybrids. researchgate.net

Ligand-Receptor Binding Interactions

Computational methods such as molecular docking and molecular dynamics simulations are frequently used to predict and analyze the binding interactions between the oxadiazole derivatives (ligands) and their protein targets (receptors).

HDAC4 Interactions : For HDAC4 inhibitors, modeling studies suggest that the terminal basic amine groups of the ligands are likely to occupy a specific region of the binding cavity and form a salt bridge interaction with an aspartate residue (Asp759). nih.gov

Other Enzyme Interactions : Molecular docking of cholinesterase inhibitors has helped to elucidate the binding modes within the active sites of AChE and BChE. nih.gov For α-glucosidase inhibitors, molecular dynamics simulations have been used to confirm the stability of the ligand-protein complex over time, indicating that ligand binding does not significantly alter the protein's conformation. mdpi.com These in silico studies often show strong correlation with experimental findings, demonstrating that interactions such as hydrogen bonds and hydrophobic interactions are key to the stability of the ligand-receptor complex. researchgate.net

Cellular Pathway Modulation

Derivatives of 5-(trifluoromethyl)-1,3,4-oxadiazole and its isomers have emerged as significant modulators of various cellular pathways, underpinning their pharmacological and agrochemical applications. These compounds exert their biological effects primarily through the targeted inhibition of key enzymes and interference with critical signaling cascades. Research has elucidated several distinct mechanisms of action, including the inhibition of histone deacetylases (HDACs) and the modulation of kinase signaling pathways, which in turn can trigger programmed cell death or halt pathogenic processes.

Inhibition of Histone Deacetylases (HDACs)

A prominent mechanism of action for trifluoromethyl-substituted oxadiazole derivatives is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation in both eukaryotic and fungal cells. This inhibitory action is a key pathway for both anticancer and fungicidal activities.

In the context of agrochemical applications, trifluoromethyl-oxadiazole derivatives have been developed as potent fungicides for controlling rust diseases by targeting fungal HDACs. acs.orgnih.gov One notable compound, 3-(5-(((6-(difluoromethyl)pyrimidin-4-yl)oxy)methyl)thiophen-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole (XII6), was identified as a strong, nonselective HDAC inhibitor. acs.org Its efficacy against various plant rust pathogens, such as Puccinia sorghi and Phakopsora pachyrhizi, highlights the modulation of this pathway as a viable strategy for crop protection. acs.org

In pharmacological research, trifluoromethyl-1,3,4-oxadiazole (TFMO) derivatives have been identified as selective inhibitors of specific HDAC isoforms. One such derivative, TFMO 17, demonstrated submicromolar inhibitory activity against HDAC6 while showing no significant inhibition of HDAC1–4 isoforms. nih.gov The mechanism for these inhibitors can be complex; difluoromethyl-1,3,4-oxadiazoles (DFMOs) are understood to be mechanism-based inhibitors. nih.govmdpi.com Their mode of action involves an HDAC6-catalyzed hydrolysis of the oxadiazole ring, which generates a deprotonated difluoroacetylhydrazide intermediate. nih.govmdpi.com This active species binds strongly to the zinc ion in the enzyme's active site, leading to potent and essentially irreversible inhibition. nih.govmdpi.com

Similarly, 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based compounds have been developed as highly selective class IIa HDAC inhibitors for cancer therapy. nih.gov Compound 1a exhibited nanomolar inhibition of HDAC4, HDAC5, and HDAC7, with high selectivity over other HDAC classes. nih.gov The modulation of this pathway by compound 1a was shown to have downstream effects, including the enhanced expression of the cell cycle inhibitor p21, leading to apoptosis. nih.gov

CompoundTarget Enzyme/ClassInhibitory Activity (IC50)Application
TFMO 17HDAC60.531 µMPharmacological
Compound 1aHDAC412 nMAnticancer
HDAC5Nanomolar Range
HDAC7Nanomolar Range
Compound XII6Nonselective HDACsEffective at 0.780 mg/L (50% control of P. pachyrhizi)Agrochemical (Fungicide)

Modulation of Kinase Signaling Cascades

Another critical cellular mechanism affected by trifluoromethyl-oxadiazole derivatives involves the disruption of kinase signaling pathways that are often dysregulated in cancer. Specifically, the EGFR/PI3K/mTOR cascade, a central regulator of cell proliferation, survival, and growth, has been identified as a key target.

A study involving a hybrid molecule, 4-(4-((2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid (9c ), demonstrated potent anticancer activity by downregulating this pathway. tandfonline.com Treatment of cancer cells with this compound led to a significant reduction in the gene expression of several key components of the cascade. tandfonline.com Furthermore, this derivative was found to increase the expression of the p53 tumor suppressor gene, which promotes cell cycle arrest and apoptosis. tandfonline.com

CompoundCellular Target (Gene Expression)Effect
Compound 9cPI3K4.76–8.33 fold decrease
mTOR4.26–4.81 fold decrease
EGFR4.55–5.88 fold decrease
p53Increase

Other 1,3,4-oxadiazole derivatives have also been reported to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), further highlighting the role of these compounds in modulating kinase-dependent pathways. biointerfaceresearch.com

Induction of Apoptotic Pathways

The culmination of pathway modulation by many oxadiazole derivatives is the induction of apoptosis, or programmed cell death, a critical mechanism for their anticancer effects. ontosight.ai The inhibition of pathways essential for survival, such as the PI3K/mTOR cascade, and the upregulation of tumor suppressors like p53, creates a cellular environment that favors apoptosis. tandfonline.com

The apoptotic process induced by these compounds often involves the activation of caspases, which are the executioner enzymes of apoptosis. Research on 1,2,4-oxadiazole hybrids has shown that active compounds can promote apoptosis by activating caspase-3 and caspase-8. semanticscholar.org This activation is frequently accompanied by the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity. These derivatives can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax, leading to the initiation of the apoptotic cascade. semanticscholar.org The synergistic effect of combining the HDAC inhibitor 1a with the proteasome inhibitor bortezomib (B1684674) was shown to enhance caspase-induced apoptosis in cancer cells. nih.gov

Other Enzyme Inhibitory Activities

Beyond HDACs and kinases, the 1,3,4-oxadiazole scaffold has been integrated into molecules designed to inhibit a variety of other enzymes. These findings suggest that the trifluoromethyl-oxadiazole core can be a versatile pharmacophore for targeting diverse cellular pathways. Enzymes that have been successfully inhibited by various 1,3,4-oxadiazole derivatives include:

Thymidine Phosphorylase : An enzyme involved in nucleotide salvage pathways and a target in cancer therapy. nih.govnih.gov

Telomerase : An enzyme responsible for maintaining telomere length, which is often overactive in cancer cells, contributing to their immortality. biointerfaceresearch.comnih.gov

This broad range of enzyme targets underscores the chemical tractability of the oxadiazole ring in designing specific inhibitors that can modulate distinct cellular functions for therapeutic or agrochemical benefit.

Role of 5 Trifluoromethyl 1,3,4 Oxadiazol 2 Ol As a Key Intermediate in Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The chemical reactivity of the 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol core allows for its elaboration into a variety of advanced heterocyclic structures. The presence of multiple reaction sites enables chemists to employ this intermediate in diverse synthetic strategies to access novel molecular frameworks.

Construction of Fused and Sprio Heterocyclic Systems

While the 1,3,4-oxadiazole (B1194373) ring is a common component in a wide range of fused and spirocyclic systems, the specific use of this compound as a direct precursor for the construction of these complex architectures is not extensively documented in scientific literature. Methodologies for creating fused systems, such as nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazoles, typically start from precursor molecules like 4-amino-1,2,4-triazole-3-thiols. researchgate.netnih.gov Similarly, the synthesis of spiro-1,3,4-oxadiazoles has been reported from different starting materials, including the cycloaddition of hydrazonyl chlorides to naphthoquinones. beilstein-archives.org

Synthesis of Complex Bioactive Molecules

A significant application of this compound is its role as a building block in the synthesis of complex molecules with pronounced biological activity. The trifluoromethyl-1,3,4-oxadiazole scaffold is a key pharmacophore that can be integrated into larger molecules to enhance their therapeutic properties.

Recent research has focused on the rational design and synthesis of novel trifluoromethyl-1,3,4-oxadiazole amide derivatives using a molecular hybridization approach. nih.gov These studies have yielded new compounds with potent inhibitory effects against various bacterial strains. Specifically, a series of derivatives demonstrated superior antimicrobial performance against Bacillus cereus (B. cereus). nih.gov Molecular docking and dynamics simulations suggest that the inhibitory activity is linked to interactions with key amino acid residues, such as Ser57 and Thr125, in the bacterial enzymes. nih.gov

The research findings highlight the potential of using the 5-(trifluoromethyl)-1,3,4-oxadiazole core to develop new classes of eco-friendly antimicrobial inhibitors. nih.gov

Table 1: Antibacterial Activity of Selected 5-(Trifluoromethyl)-1,3,4-oxadiazole Amide Derivatives

Compound ID Derivative Type Target Organism Minimum Inhibitory Concentration (MIC) (μg/mL)
1c Amide Derivative B. cereus FM314 0.03907
1d Amide Derivative B. cereus FM314 0.03907
1i Amide Derivative B. cereus FM314 0.03907
1j Amide Derivative B. cereus FM314 0.03907
1n Amide Derivative B. cereus FM314 0.03907

Data sourced from a study on new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol derivatives?

  • Methodology :

  • Hydrazinolysis and cyclization : Start with trifluoromethyl-substituted hydrazides (e.g., 2-(trifluoromethyl)benzohydrazide). React with carbon disulfide or thiourea derivatives under alkaline conditions to form oxadiazole-thiol intermediates. Subsequent alkylation or aryl substitution yields target compounds .
  • Multi-step protocols : For example, ethyl 4,4,4-trifluoroacetoacetate can undergo aldol condensation, hydrazinolysis, and ring-closing reactions to generate intermediates like 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol .
    • Key characterization : Use 1H^1H-NMR to confirm substituent positions (e.g., aromatic protons at δ 7.98–7.70 ppm) and HPLC for purity validation (retention time ~6.49 min) .

Q. How are the biological activities of this compound derivatives evaluated?

  • Anticancer assays : Test against human cancer cell lines (e.g., CCRF-CEM) using one-dose assays. For example, 2-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)phenol (6f) showed 68.89% growth inhibition .
  • Antioxidant screening : Employ DPPH radical scavenging assays. 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (6i) demonstrated an IC50_{50} of 15.14 μM .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Critical factors :

  • Reagent stoichiometry : Excess carbon disulfide (1.5–2.0 eq.) improves cyclization efficiency .
  • Solvent selection : Use ethanol or THF for hydrazinolysis to avoid side reactions .
    • Example : Optimized synthesis of 5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol achieved 90% yield using method C .

Q. How do structural modifications (e.g., thiol vs. hydroxyl groups) affect biological activity?

  • Case study :

  • Thiol derivatives (e.g., 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol ) exhibit enhanced antioxidant activity due to sulfur’s radical scavenging capacity .
  • Hydroxyl derivatives (e.g., This compound ) show superior anticancer activity, likely due to hydrogen-bonding interactions with cellular targets .
    • Structural validation : X-ray crystallography confirms tautomeric stability (thiol-thione equilibrium) in thiol derivatives .

Q. How to resolve contradictions in biological data across studies?

  • Example discrepancy : Some oxadiazoles show high anticancer activity (e.g., 68.89% GI) but moderate antioxidant effects (IC50_{50} ~15 μM) , while others prioritize antioxidant potency.
  • Resolution strategy :

  • Dose-response profiling : Establish full IC50_{50} curves for cross-study comparisons.
  • Cellular uptake studies : Use fluorescent tagging to assess compound bioavailability differences .

Methodological Challenges

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : Identify trifluoromethyl peaks (19F^{19}F-NMR at δ -60 to -65 ppm) and aromatic substitution patterns .
  • X-ray diffraction : Resolve crystal packing and tautomeric forms (e.g., thione vs. thiol). For example, 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine showed a planar structure with R-factor = 0.047 .

Q. How to address stability issues during storage or biological assays?

  • Degradation pathways : Hydrolysis of the oxadiazole ring under acidic/alkaline conditions.
  • Mitigation :

  • Lyophilization : Store compounds as lyophilized powders at -20°C.
  • Buffer selection : Use pH 7.4 phosphate-buffered saline (PBS) for in vitro assays to minimize degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.